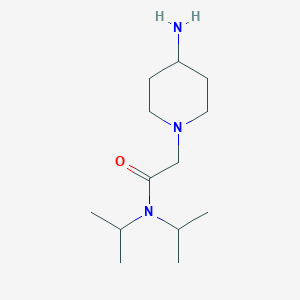

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-12(14)6-8-15/h10-12H,5-9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPGFICXRFLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 4-Aminopiperidine Core

The 4-aminopiperidine ring is typically synthesized via cyclization reactions starting from suitable linear precursors such as 1,5-diaminopentane derivatives or through selective amination of pre-formed piperidine rings. Reductive amination is a common method to introduce the amino group at the 4-position, using aldehydes or ketones as electrophilic partners and catalytic hydrogenation or chemical reducing agents to achieve the amination.

Acetamide Formation with N,N-bis(propan-2-yl) Substitution

The acetamide moiety is introduced by acylation of the piperidine nitrogen with an acyl chloride or anhydride derivative of acetic acid, specifically N,N-bis(propan-2-yl)acetyl chloride or an equivalent reagent. This step often requires a base such as pyridine or triethylamine to neutralize the released hydrochloric acid and drive the reaction to completion.

N-Alkylation and Protection/Deprotection Steps

In some synthetic schemes, the amino group on the piperidine ring is initially protected (e.g., with tert-butoxycarbonyl (Boc) groups) to prevent side reactions during acylation. After acetamide formation, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid (TFA)) to liberate the free amino group.

N-alkylation reactions may be employed to introduce the isopropyl substituents on the acetamide nitrogen, using isopropylamine or isopropyl halides under nucleophilic substitution conditions.

Representative Synthetic Procedure

A typical synthetic route reported in the literature (adapted from related aminopiperidine derivatives) involves:

- Starting material: 4-aminopiperidine or its protected derivative (e.g., Boc-protected 4-aminopiperidine).

- Acylation: Reaction with N,N-bis(propan-2-yl)acetyl chloride in the presence of a base (pyridine or triethylamine) in an aprotic solvent such as dichloromethane (DCM) at 0–25°C.

- Deprotection: Removal of Boc protecting groups with TFA in DCM at room temperature.

- Purification: Isolation by extraction, followed by recrystallization or chromatography to yield the target compound.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ring formation | Reductive amination with aldehydes/ketones | Ethanol, MeOH | Room temp to 50°C | 60–85 | Catalytic hydrogenation or NaBH4 used |

| Acylation | N,N-bis(propan-2-yl)acetyl chloride + base | DCM, pyridine | 0–25°C | 70–90 | Base scavenges HCl |

| Protection/Deprotection | Boc protection: Boc2O + base; Deprotection: TFA | DCM | RT | 80–95 | Protects amino group during acylation |

| N-Alkylation | Isopropylamine or alkyl halides + base | Acetonitrile, DMF | 25–60°C | 50–75 | May require prolonged reaction times |

Research Findings and Optimization

- Yield Optimization: Use of continuous flow chemistry has been reported to improve yield and reduce reaction times in acylation steps by precise control of temperature and stoichiometry.

- Catalyst Use: Lewis acid catalysts can enhance acylation efficiency, reducing side-product formation.

- Environmental Considerations: Solvent selection has shifted towards greener alternatives (e.g., ethyl acetate) to minimize environmental impact.

- Purity Control: Chromatographic purification followed by recrystallization ensures high purity (>98%) suitable for pharmaceutical applications.

Comparative Analysis with Related Compounds

| Feature | 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide | 2-(3-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide |

|---|---|---|

| Amino substitution position | 4-position on piperidine ring | 3-position on piperidine ring |

| Synthetic complexity | Moderate | Moderate |

| Common synthetic challenges | Regioselective amination, protection/deprotection steps | Similar challenges with positional selectivity |

| Typical yields | 70–90% (acylation step) | 60–85% (reported) |

| Applications | Medicinal chemistry scaffold | Medicinal chemistry scaffold |

Chemical Reactions Analysis

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide with key analogues, focusing on structural features, molecular properties, and research findings:

Key Structural and Functional Differences:

Substituent Impact on Solubility: The 4-aminopiperidine group in the target compound increases polarity compared to the lipophilic biphenyl group in or the triazolopyrimidinone in . This may improve solubility in aqueous environments, critical for bioavailability. In contrast, the hydroxyethyl groups in explicitly enhance water solubility, a property the target compound may partially share due to its amine.

The target compound’s crystallinity is unreported but may differ due to its flexible piperidine ring.

Biological Relevance: The triazolopyrimidinone moiety in is associated with kinase inhibition in related compounds, while the 4-aminopiperidine group in the target compound is common in CNS-targeting drugs (e.g., sigma-1 receptor ligands).

Biological Activity

Overview

2-(4-Aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide, with the molecular formula C13H27N3O, is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This compound is recognized for its applications in proteomics and its interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C13H27N3O |

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1154550-30-7 |

| Appearance | Powder |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors, influencing cellular processes. The precise mechanisms can vary based on the context of use:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter breakdown, which could be beneficial in treating neurodegenerative diseases.

- Receptor Modulation : It may interact with receptors that play crucial roles in signaling pathways, potentially affecting physiological responses.

Biological Activity Studies

Recent studies have highlighted the compound's diverse biological effects:

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer properties . For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects

The compound's structural features suggest potential applications in neuroprotection . Studies have indicated that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function.

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxic effects of piperidine derivatives found that certain modifications led to enhanced activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Cholinesterase Inhibition : Research on piperidine-based compounds revealed that they could effectively inhibit both AChE and BuChE, suggesting their potential as dual inhibitors for Alzheimer's therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is crucial to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide | Moderate AChE inhibition | Lacks bis(propan-2-yl) group |

| 4-Aminopiperidine | Precursor | Different applications |

Q & A

Basic: What are the recommended protocols for synthesizing 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide with high purity?

Methodological Answer:

Synthesis typically involves sequential functionalization of the piperidine and acetamide moieties. Key steps include:

- Piperidine Substitution : React 4-aminopiperidine with a halogenated acetamide precursor (e.g., chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-yl linkage .

- Diisopropylamine Coupling : Introduce the bis(propan-2-yl) groups via nucleophilic substitution using isopropylamine in anhydrous THF, with catalytic triethylamine to enhance reactivity .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Based on structural analogs (e.g., GHS Category 2 skin/eye irritants):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for dust-generating procedures .

- Exposure Control : Avoid aerosol formation; employ local exhaust ventilation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For skin contact, wash with 10% aqueous ethanol; for eye exposure, rinse with saline for 15+ minutes and seek medical evaluation .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity. Prepare target proteins (e.g., kinases, GPCRs) in PBS (pH 7.4) and titrate compound concentrations (1 nM–10 µM) .

- Enzyme Inhibition Studies : Conduct kinetic assays (e.g., fluorometric or colorimetric readouts) with varying substrate concentrations. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) using X-ray crystallography data of target structures (PDB IDs) to predict binding poses and key residues (e.g., piperidine amine interactions with catalytic sites) .

Advanced: What structural characterization techniques are most effective for confirming the compound’s configuration?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures (orthorhombic P212121 space group) to confirm stereochemistry. Refinement via SHELXL-2018 with R1 < 0.05 for high accuracy .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆):

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 298.2 (calculated) via ESI-MS .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Adjust for interference from solvents (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Apply multivariate regression to datasets, controlling for variables like cell line (HEK293 vs. CHO) or incubation time .

- Orthogonal Validation : Confirm activity via alternate methods (e.g., SPR vs. radioligand binding) to rule out assay-specific artifacts .

Advanced: What experimental strategies optimize stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 12) at 40°C for 48 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Identify labile groups (e.g., amide hydrolysis under acidic conditions) .

- Lyophilization : Assess stability in lyophilized form (5% mannitol as cryoprotectant) stored at -80°C vs. 25°C/60% RH .

Advanced: How does structural modification of the piperidine or isopropyl groups impact biological activity?

Methodological Answer:

- Piperidine Modifications : Replace 4-amino with 4-methyl to reduce polarity. Compare logP values (e.g., from 1.2 to 2.5) and measure changes in blood-brain barrier permeability via PAMPA .

- Isopropyl Substitution : Test tert-butyl analogs for steric effects on target binding. Use molecular dynamics simulations to analyze binding pocket occupancy .

- SAR Trends : Plot substituent size (e.g., molar refractivity) against IC₅₀ to identify optimal steric/electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.